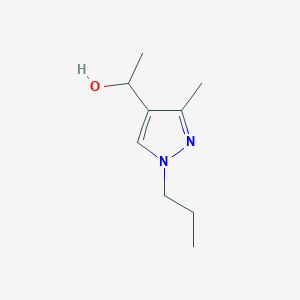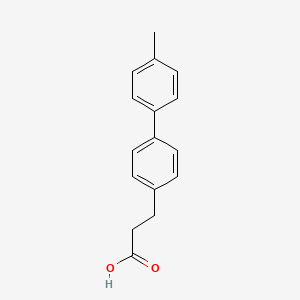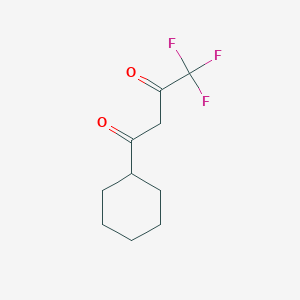
Tetrahydroharmine
概要
説明
Tetrahydroharmine is a fluorescent indole alkaloid that occurs naturally in the tropical liana species Banisteriopsis caapi . It is one of the primary alkaloids found in the plant, along with harmine and harmaline. This compound is known for its psychoactive properties and is a reversible inhibitor of monoamine oxidase A (RIMA), as well as a serotonin reuptake inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydroharmine can be synthesized through the reduction of harmine or harmaline. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the selective reduction of the double bond in the harmine or harmaline molecule .
Industrial Production Methods: Industrial production of this compound involves the extraction of harmine and harmaline from the seeds of Peganum harmala or the stems of Banisteriopsis caapi. These alkaloids are then subjected to catalytic hydrogenation to produce this compound. The process is optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: Tetrahydroharmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmine or harmaline.
Reduction: As mentioned, harmine and harmaline can be reduced to form this compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Harmine and harmaline.
Reduction: this compound.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Tetrahydroharmine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Studied for its effects on serotonin reuptake and monoamine oxidase inhibition.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety.
Industry: Used in the production of fluorescent dyes and other chemical products
作用機序
Tetrahydroharmine exerts its effects primarily through the inhibition of monoamine oxidase A (RIMA) and the inhibition of serotonin reuptake. By inhibiting monoamine oxidase A, this compound prevents the breakdown of monoamines such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, by inhibiting serotonin reuptake, this compound increases the availability of serotonin in the synaptic cleft, enhancing its effects .
類似化合物との比較
Harmine: A β-carboline alkaloid with similar monoamine oxidase inhibitory properties but lacks the serotonin reuptake inhibition seen with tetrahydroharmine.
Harmaline: Another β-carboline alkaloid that shares similar properties with this compound but is more potent in its monoamine oxidase inhibition.
Harmalol: A related compound with similar pharmacological properties but different chemical structure.
Uniqueness: this compound is unique among these compounds due to its dual action as both a reversible inhibitor of monoamine oxidase A and a serotonin reuptake inhibitor. This dual mechanism of action contributes to its distinct psychoactive and therapeutic effects .
特性
IUPAC Name |
7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901873 | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-01-1, 486-93-1 | |
| Record name | (±)-Tetrahydroharmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydroharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptaflorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROHARMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-](/img/structure/B7763233.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7763244.png)

![Methyl 3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763260.png)
![Methyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763264.png)
![Methyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763269.png)
![Methyl 3'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763274.png)

